Product packaging for 2-Cyano-5-(3,5-dicarboxyphenyl)phenol(Cat. No.:CAS No. 1261954-11-3)

2-Cyano-5-(3,5-dicarboxyphenyl)phenol

Cat. No.: B6377120
CAS No.: 1261954-11-3
M. Wt: 283.23 g/mol
InChI Key: SSLXQMGTJVTAHD-UHFFFAOYSA-N
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Description

Contextualization of Phenol-Based Carboxylic Acids in Modern Chemical Research

Phenol (B47542) and its derivatives are a cornerstone of organic chemistry, serving as precursors to a vast array of materials, including plastics, detergents, and pharmaceuticals. wikipedia.org When a phenol structure is further functionalized with carboxylic acid groups, it gives rise to phenolic acids, a class of compounds that has garnered significant attention for its versatile properties. nih.gov

Phenolic acids are widely recognized for their antioxidant capabilities, which stem from the reactivity of the phenol's hydroxyl group that can scavenge free radicals. nih.govnih.gov This property is central to their role as nutraceuticals and food preservatives. nih.govmdpi.com In materials science, the combination of hydroxyl and carboxylic acid groups on a single aromatic ring provides multiple points for reaction and intermolecular bonding. This dual functionality is exploited in the synthesis of polymers and other complex macromolecular structures. researchgate.net Researchers are actively exploring phenolic acids as building blocks for biocompatible and functional materials, leveraging their natural origin and inherent reactivity. nih.govcivilica.com The study of these compounds also extends to environmental science, where their detection and remediation as pollutants are areas of active investigation. mdpi.com

Significance of Cyano and Dicarboxyphenyl Moieties in Molecular Design

The specific functional groups attached to the phenol core of 2-Cyano-5-(3,5-dicarboxyphenyl)phenol impart distinct and powerful characteristics that are highly valued in molecular design.

The Cyano Moiety (-CN): The cyano, or nitrile, group is a versatile and valuable functional group in organic chemistry. researchgate.net Its strong electron-withdrawing nature, a result of the high electronegativity of the nitrogen atom, significantly influences a molecule's electronic properties. nih.gov This characteristic is often used to tune the reactivity of adjacent functional groups or the properties of a molecular system, such as in the design of materials for optoelectronics. technologynetworks.com

In medicinal chemistry, the cyano group is present in over 70 approved drugs, where it can enhance pharmacodynamic and pharmacokinetic profiles. nih.gov It can participate in various noncovalent interactions, including hydrogen bonds, and its linear geometry and small volume allow it to fit well within the active sites of proteins. nih.gov Furthermore, the cyano group is a key precursor in organic synthesis, readily convertible into other important functional groups like carboxylic acids, amines, and various heterocycles. researchgate.netnumberanalytics.comresearchgate.net

The Dicarboxyphenyl Moiety (-C₆H₃(COOH)₂): The presence of a phenyl ring substituted with two carboxylic acid groups is particularly significant in the field of supramolecular chemistry and materials science. Carboxylic acids are excellent hydrogen bond donors and acceptors, and having two such groups on a single phenyl linker allows for the programmed assembly of complex, high-dimensional structures.

This moiety is a classic building block, often referred to as a "linker" or "strut," in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). mdpi.com The rigid nature of the phenyl ring combined with the divergent orientation of the two carboxylate groups enables the formation of porous, crystalline materials with high thermal stability. mdpi.com These materials are at the forefront of research for applications in gas storage, catalysis, and sensing. The specific 3,5-substitution pattern (meta-substitution) on the phenyl ring dictates the geometry and angle of coordination, directly influencing the topology of the resulting framework.

Scope and Research Imperatives for this compound

While extensive research on this compound as a standalone compound is not widely published, its structure points toward clear research imperatives. The compound is primarily recognized as a sophisticated organic building block or intermediate. catsyn.com Its value lies in the unique combination of three distinct functional groups, each offering a handle for different chemical transformations or interactions.

The primary research scope for this molecule involves its use as a multifunctional linker in the synthesis of advanced materials. The two carboxylic acid groups can coordinate with metal ions to form MOFs or CPs, while the phenol and cyano groups remain available for post-synthetic modification. This would allow for the creation of functionalized frameworks where the cyano group could, for example, be converted to a tetrazole to alter the framework's properties, or the phenolic hydroxyl group could be used to anchor other molecules. The combination of these groups suggests potential in creating materials with tailored electronic properties, catalytic activity, or sensing capabilities.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number1261954-11-3 catsyn.comguidechem.com
Molecular FormulaC15H9NO5 catsyn.com
Molecular Weight283.24 g/mol catsyn.com
PurityTypically ≥98% catsyn.com

Historical Trajectories and Emerging Trends in Related Molecular Systems

The development of molecules like this compound is a product of evolving trends in several chemical disciplines. Historically, research on phenols focused on their bulk production and use in simple polymers. wikipedia.org However, the last few decades have seen a significant shift towards creating highly functionalized phenols for specialized applications. nih.gov This trend is driven by a deeper understanding of how specific functional groups can control molecular assembly and properties.

In parallel, the field of coordination chemistry has moved from simple metal complexes to the rational design of intricate, porous coordination polymers and MOFs. This was enabled by the synthesis of rigid, multitopic organic linkers, with dicarboxylic acids being among the most important. The design of these linkers has become increasingly sophisticated, incorporating additional functional groups to impart specific properties to the final material. mdpi.com

A key emerging trend is the concept of "multifunctional materials," where a single compound or material can perform several tasks. technologynetworks.com The design of this compound aligns perfectly with this trend. Its structure is a blueprint for creating materials where, for instance, the framework built from the dicarboxylate portion could handle gas sorption, while the cyano and phenol groups could serve as a catalytic or sensor site. Furthermore, the push for "green chemistry" is encouraging the development of more efficient, metal-free catalytic systems and sustainable synthetic methods, areas where the unique electronic properties of cyano-functionalized phenols could be highly beneficial. ontosight.ai

Table 2: Roles of Functional Moieties in this compound
Functional MoietyKey Characteristics and Roles in Molecular DesignReference
Phenol (-OH)Weakly acidic; hydrogen bond donor; site for substitution reactions; antioxidant properties; precursor for ethers and esters. wikipedia.orgnih.gov
Cyano (-CN)Strongly electron-withdrawing; enhances water solubility; participates in hydrogen bonding; versatile synthetic precursor (for amines, carboxylic acids); improves pharmacokinetics in drugs. nih.govnumberanalytics.comresearchgate.net
DicarboxyphenylRigid structural unit; provides two coordination sites for building Metal-Organic Frameworks (MOFs) and polymers; directs supramolecular assembly through hydrogen bonding. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9NO5 B6377120 2-Cyano-5-(3,5-dicarboxyphenyl)phenol CAS No. 1261954-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-cyano-3-hydroxyphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c16-7-9-2-1-8(6-13(9)17)10-3-11(14(18)19)5-12(4-10)15(20)21/h1-6,17H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLXQMGTJVTAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684971
Record name 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-11-3
Record name 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Cyano 5 3,5 Dicarboxyphenyl Phenol and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for 2-Cyano-5-(3,5-dicarboxyphenyl)phenol

The core structure of this compound features a biaryl linkage connecting a cyanophenol unit and an isophthalic acid moiety. The primary retrosynthetic disconnection logically occurs at this C-C bond, suggesting a cross-coupling reaction as the key bond-forming step. Two primary retrosynthetic pathways can be envisioned, centered around a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for biaryl synthesis.

Route A involves the coupling of a functionalized cyanophenol (a boronic acid or its derivative) with a halogenated 3,5-dicarboxyphenyl component. This approach requires the synthesis of a 2-cyano-5-hydroxyphenylboronic acid derivative, which can be challenging due to the potential for side reactions involving the cyano and hydroxyl groups.

Route B , a more strategically sound approach, disconnects the target molecule into a halogenated cyanophenol derivative and a (3,5-dicarboxyphenyl)boronic acid equivalent. This pathway is often preferred due to the commercial availability of key intermediates. For instance, 3,5-dicarboxyphenylboronic acid is a known compound. clearsynth.comchemicalbook.comtcichemicals.com The halogenated cyanophenol precursor would require regioselective synthesis to ensure the correct substitution pattern. A plausible precursor for this route is a 2-cyano-5-halophenol. The carboxylic acid and phenol (B47542) functionalities would likely require protection, for example, as esters and ethers, respectively, to be compatible with the conditions of many cross-coupling reactions.

Development of Novel Synthetic Pathways

Building on the retrosynthetic analysis, several modern synthetic methodologies can be applied to construct this compound and its analogs.

Multi-component Reactions for Efficient Synthesis

Multi-component reactions (MCRs), which combine three or more reactants in a single operation, offer an efficient route to complex molecules, embodying principles of atom and step economy. mdpi.comresearchgate.net While a direct MCR for the synthesis of the target molecule is not established, MCRs could be employed to construct key heterocyclic analogs or highly substituted precursors. For instance, three-component reactions have been developed for the synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, which share some structural motifs with the target compound. researchgate.net Another approach could involve the use of cyanamide (B42294) in a Biginelli-type reaction to construct cyano-functionalized heterocyclic systems that could be further elaborated. nih.gov These methods highlight the potential for MCRs to rapidly build molecular complexity, although their application to the specific synthesis of this compound remains an area for future research.

Transition-Metal Catalyzed Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for the synthesis of biaryls and is highly applicable to the construction of this compound. chemicalbook.comorganic-chemistry.orglibretexts.org Following Route B from the retrosynthetic analysis, the key step would be the palladium-catalyzed coupling of a protected 2-cyano-5-halophenol with a protected 3,5-dicarboxyphenylboronic acid.

A potential synthetic sequence would involve:

Protection of the carboxylic acid groups of 3,5-dicarboxy-1-bromobenzene, for example, as methyl esters.

Conversion of the resulting dimethyl 5-bromoisophthalate to the corresponding boronic ester via a Miyaura borylation or by conversion to a Grignard reagent followed by reaction with a trialkyl borate (B1201080).

Coupling of this boronic ester with a protected 2-cyano-5-halophenol (e.g., 5-bromo-2-cyanophenol with a protected hydroxyl group) using a palladium catalyst such as Pd(PPh₃)₄ or a more advanced catalyst system employing bulky phosphine (B1218219) ligands like SPhos or XPhos, which are known to be effective for challenging couplings. nih.gov

Subsequent deprotection of the ester and ether groups to yield the final product.

The presence of multiple functional groups necessitates careful selection of reaction conditions and protecting groups to avoid side reactions such as catalyst poisoning by the phenol or interference from the acidic protons of the carboxylic acids. nih.gov The table below shows representative examples of Suzuki-Miyaura couplings of functionalized substrates.

EntryAryl HalideBoronic Acid/EsterCatalyst/LigandBaseYield (%)Reference
14-BromoanisolePhenylboronic acidPd-bpydc-NdNa₂CO₃95 mdpi.com
24-BromobenzonitrilePhenylboronic acidPd-bpydc-NdK₂CO₃98 mdpi.com
34-Bromopyrrole (SEM protected)Phenylboronic acidPd(PPh₃)₄Na₂CO₃61 mdpi.com
43-Bromo-2,6-dimethylpyridine2-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃75 beilstein-journals.org

Chemo- and Regioselective Functionalization Approaches

The synthesis of the required precursors for the cross-coupling reaction relies heavily on chemo- and regioselective functionalization. A key challenge is the introduction of the cyano group at the ortho position to the hydroxyl group on the phenol ring. Directed ortho-metalation followed by cyanation is one possible strategy. Alternatively, direct ortho-cyanation of phenols can be achieved using various reagents. For example, the reaction of a phenol with trichloroacetonitrile (B146778) in the presence of a boron trihalide has been shown to produce ortho-cyanophenols. google.com

The synthesis of the 2-cyano-5-halophenol precursor could start from a commercially available 4-halophenol. Protection of the hydroxyl group, followed by regioselective ortho-cyanation, would yield the desired intermediate. The regioselectivity of such reactions is often influenced by steric and electronic factors, and careful optimization of reaction conditions is crucial.

Reaction TypeSubstrateReagent/CatalystProductYield (%)Reference
Ortho-cyanationPhenolCCl₃CN, BCl₃2-Cyanophenol- google.com
Ortho-cyanation4-MethoxyphenolCCl₃CN, BCl₃2-Cyano-4-methoxyphenol- google.com
C-H CyanationThianthrene salt of PhenolNi(cod)₂, dcypt, Zn(CN)₂2-Cyanophenol78 acs.org

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and enhanced scalability. acs.orgyoutube.comyoutube.comresearchgate.net The transition-metal catalyzed cross-coupling step in the synthesis of this compound is well-suited for adaptation to a continuous flow process. A packed-bed reactor containing an immobilized palladium catalyst could be used for the Suzuki-Miyaura coupling, allowing for easy separation of the catalyst from the product stream and continuous production. This approach can lead to higher yields and purity compared to batch processes, especially for exothermic reactions or when dealing with unstable intermediates.

Reaction TypeReactantsFlow Reactor SetupResidence TimeYield (%)Reference
Suzuki-MiyauraAryl bromide, Arylboronic acidPacked-bed with Pd catalyst12-15 min51-99 youtube.com
Heck ReactionIodobenzene, Methyl acrylateMonophasic laminar flow35 min47 youtube.com

Stereoselective Synthesis of Chiral Analogs

The target molecule, this compound, possesses a biaryl axis. If the rotation around this axis is sterically hindered, for example by introducing bulky substituents at the positions ortho to the C-C bond, the molecule can exhibit atropisomerism and exist as a pair of enantiomers. The synthesis of such axially chiral biaryls is a topic of significant interest in asymmetric catalysis and materials science. tcichemicals.com

Enantioselective synthesis of chiral analogs of the target molecule could be achieved through several strategies:

Asymmetric Suzuki-Miyaura Coupling: This is one of the most powerful methods for the atroposelective synthesis of biaryls. It involves the use of a chiral palladium catalyst, typically formed in situ from a palladium precursor and a chiral phosphine ligand. The choice of ligand is critical for achieving high enantioselectivity. mdpi.com

Chirality Transfer: This approach involves the transfer of chirality from a chiral auxiliary or a stereocenter within one of the coupling partners to the biaryl axis during the coupling reaction. The auxiliary is then removed in a subsequent step.

Kinetic Resolution: A racemic mixture of the biaryl can be resolved through a reaction with a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

The development of a stereoselective synthesis for chiral analogs of this compound would open up new avenues for their application in areas where chirality is a key determinant of function.

Reaction TypeSubstratesCatalyst/LigandProductee (%)Reference
Asymmetric Suzuki-Miyaura3-Bromopyridine-4-carboxamide, Naphthylboronic acidPd(OAc)₂, Chiral phosphineChiral heterocyclic biarylup to 92 mdpi.com
Asymmetric HomocouplingArylboronic acidPd(OAc)₂, Chiral phosphineChiral biarylup to 99 mdpi.com
Central-to-Axial Chirality Exchange1,4-DiketoneBF₃·OEt₂Chiral biphenol- clearsynth.com

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of complex molecules like this compound is crucial for developing environmentally benign and sustainable chemical processes. Key areas of focus include the use of alternative solvent systems and the development of efficient, recyclable catalysts.

Solvent-Free and Aqueous-Phase Methodologies

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Advancements in green chemistry have promoted a shift towards solvent-free conditions or the use of water as a reaction medium. For the core Suzuki-Miyaura cross-coupling reaction that would likely be employed to synthesize the target molecule, aqueous-phase methodologies are well-established. These systems often utilize water-soluble phosphine ligands to stabilize the palladium catalyst in the aqueous medium, facilitating the reaction between the water-soluble dicarboxyphenylboronic acid precursor and a phenolic coupling partner.

Microwave-assisted solvent-free preparations have also emerged as a practical approach for related reactions, such as direct amidations. mdpi.com These methods can significantly reduce reaction times and eliminate the need for bulk solvents, thereby minimizing waste. mdpi.com

Catalyst Efficiency and Recyclability

The catalysts used in cross-coupling reactions, typically based on precious metals like palladium, represent a significant cost and environmental concern. Research has focused on creating highly efficient and recyclable catalytic systems.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly attractive. For instance, niobium pentoxide (Nb₂O₅) has been identified as a reusable and base-tolerant heterogeneous Lewis acid catalyst for direct amidation reactions, a key transformation for derivatizing the carboxyl groups of the target molecule. mdpi.comnih.govresearchgate.netacs.org This catalyst demonstrates high activity and can be recovered and reused multiple times with only a slight loss in performance. nih.gov Similarly, metal-organic frameworks (MOFs) embedding zirconium-dicarboxylates have been reported as effective heterogeneous catalysts for amidation. mdpi.com

For C-C bond formation, substituted phenols themselves have been investigated as recyclable organophotoredox catalysts. acs.orgunipd.it In one study, a trisubstituted phenol was used as a robust and fully recyclable organic precatalyst that could be recovered in nearly quantitative yield and reused up to five times without a significant drop in product yield. acs.org The development of ionic liquid catalysts, such as 1H-imidazole-1-acetic acid tosylate, also presents an efficient and easily recyclable system for related alkylation reactions. nih.gov

Table 1: Comparison of Recyclable Catalysts in Related Reactions

Catalyst SystemReaction TypeRecyclabilityKey Advantages
Niobium Pentoxide (Nb₂O₅)AmidationReusable for several cycles with slight activity loss. nih.govHeterogeneous, base-tolerant, avoids costly activating reagents. researchgate.netacs.org
Substituted Phenol (6e)IodosulfonylationRecovered (91-97%) and reused up to 5 times. acs.orgMetal-free, robust, operates under visible light. acs.orgunipd.it
Cu₂(dhtp) MOFOxidative EsterificationReusable up to 6 times without activity loss. acs.orgHeterogeneous, high reactivity compared to simple copper salts. acs.org
[HIMA]OTs (Ionic Liquid)Phenol AlkylationExcellent recycling performance. nih.govEfficient, easily separated from product. nih.gov

This table is generated based on data from analogous reactions and catalyst systems.

Synthesis of Precursor Molecules and Intermediates

The synthesis of this compound would logically proceed via the coupling of two key precursors. The most common strategy for forming the biaryl linkage is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This requires a halogenated or boronic acid-functionalized phenol and a complementary boronic acid or halide on the dicarboxyphenyl moiety.

Key Precursors:

3,5-Dicarboxyphenylboronic Acid: This precursor can be synthesized from 3,5-dimethylbromobenzene through a sequence involving oxidation of the methyl groups to carboxylic acids, followed by conversion of the bromo-substituent to a boronic acid via lithium-halogen exchange and reaction with a borate ester. Alternatively, direct C-H carboxylation of phenylboronic acid derivatives using CO₂ offers a more atom-economical route, though controlling the regioselectivity to obtain the 3,5-disubstituted product can be challenging. chemistryviews.orgresearchgate.net

2-Cyano-5-halophenol (e.g., 2-Cyano-5-bromophenol): The synthesis of this precursor can be approached in several ways. One method involves the demethylation of a corresponding 2-cyano-5-bromoanisole. tandfonline.com The cyano group can be introduced by substituting a bromine atom using copper (I) cyanide. tandfonline.com Another route could start with a 5-halosalicylaldehyde, which is converted to its oxime and subsequently dehydrated to the nitrile. google.comgoogle.com

Alternative Precursor Strategy:

An alternative coupling strategy would use 2-Cyano-5-hydroxyphenylboronic acid and 3,5-dibromobenzoic acid (or its di-ester). The synthesis of arylboronic acids from the corresponding aryl chlorides using tetrahydroxydiboron (B82485) (B₂(OH)₄) is a modern, simplified route that tolerates a wide range of functional groups, including nitriles. nih.gov

Table 2: Potential Synthetic Routes to Key Precursors

PrecursorStarting MaterialKey Transformation(s)
3,5-Dicarboxyphenylboronic Acid3,5-Dibromobenzoic acid esterLithium-halogen exchange, reaction with trialkyl borate, hydrolysis.
2-Cyano-5-bromophenol4-Bromo-2-aminophenolSandmeyer reaction (diazotization followed by cyanation).
2-Cyano-5-hydroxyphenylboronic acid2-Cyano-5-bromophenolPalladium-catalyzed borylation with B₂(OH)₄ or bis(pinacolato)diboron. nih.gov

This table outlines plausible, generalized synthetic strategies.

Derivatization Strategies for Structural Modification

The chemical architecture of this compound offers three distinct reactive sites for structural modification: the two carboxyl groups and the phenolic hydroxyl group. These sites allow for a wide range of derivatization strategies to tune the molecule's properties for various applications.

Modification of Carboxyl Groups

The two carboxyl groups on the phenyl ring are prime targets for modification, most commonly through esterification or amidation.

Esterification: The dicarboxylic acid can be converted into its corresponding diester through reaction with an alcohol under acidic catalysis (Fischer esterification). youtube.com For sterically hindered carboxylic acids, reaction with amide acetals can provide near-quantitative yields of the corresponding methyl esters. thieme-connect.com The use of supercritical conditions for esterification with alcohols like 2-ethylhexanol has also been shown to be effective, sometimes even without a catalyst. researchgate.net Selective mono-esterification can be achieved through methods such as using metal trihalides with dicarboxylic acid anhydrides or by leveraging the chemisorption of a single carboxyl group onto an alumina (B75360) surface. google.comacs.org

Amidation: The formation of diamides from the dicarboxylic acid can be achieved by direct condensation with amines. acs.org This reaction can be effectively catalyzed by heterogeneous Lewis acids like Nb₂O₅, which is notable for its water and base tolerance, making the process more sustainable. nih.govacs.org The synthesis of cyclic imides is also possible when reacting dicarboxylic acids with primary amines using such catalysts. researchgate.net Selective mono-amidation is more complex but can be achieved by first creating a mixed anhydride, which then reacts selectively with an amine. researchgate.net

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group provides another handle for introducing diverse functionalities, primarily through etherification and esterification.

Etherification: Phenol ethers can be synthesized via the classic Williamson ether synthesis, where the phenol is first deprotonated with a strong base to form a phenoxide ion, which then displaces an alkyl halide. wikipedia.org Milder, more modern methods have also been developed. Palladium-catalyzed allylic etherification using vinyl ethylene (B1197577) carbonate allows for the formation of allylic aryl ethers under mild conditions with high regioselectivity. frontiersin.org Another approach uses basic amide acetals, such as N,N-dimethylformamide dimethyl acetal, to achieve high yields of phenol methyl ethers. thieme-connect.com The reaction of electron-poor phenols with amines in the presence of 1,3-propanedinitrite can also produce ethers under mild conditions. cdnsciencepub.com

Esterification: Unlike alcohols, phenols react very slowly with carboxylic acids directly. libretexts.orgchemguide.co.uk Therefore, esterification is typically performed using more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.orgchemguide.co.uk The reaction with an acyl chloride, such as ethanoyl chloride, proceeds at room temperature to form the phenyl ester. chemguide.co.uk Using strong acid catalysts can facilitate the direct esterification of phenols with carboxylic acids or anhydrides. google.com

Strategies for Aryl Ring Substitutions

The synthesis of analogs of this compound hinges on the strategic introduction of various substituents onto its two distinct aromatic rings: the 2-cyanophenol moiety and the 3,5-dicarboxyphenyl moiety. These substitutions are crucial for modulating the compound's chemical and physical properties. The primary strategies for achieving these modifications can be broadly categorized into two main approaches: the functionalization of precursor molecules prior to the core diaryl ether linkage formation, and to a lesser extent, post-etherification modifications.

The construction of the central diaryl ether bond is typically accomplished through well-established cross-coupling reactions, most notably the Ullmann condensation and the Buchwald-Hartwig etherification. The choice of strategy is often dictated by the desired substitution pattern and the chemical compatibility of the functional groups with the coupling reaction conditions.

Pre-Coupling Substitution of Aromatic Precursors

The most versatile and widely employed strategy involves the synthesis of substituted precursors which are then coupled to form the final diaryl ether. This approach allows for a wide range of commercially available or readily synthesized starting materials to be used, enabling extensive structural diversity.

Substitution on the Cyanophenol Ring:

The cyanophenol ring can be functionalized prior to the coupling reaction. This typically involves starting with a phenol derivative that already contains the desired substituents or introducing them through electrophilic aromatic substitution reactions. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. byjus.comtestbook.com For instance, halogenation (e.g., bromination) of phenols can proceed even without a Lewis acid catalyst, yielding monobromophenols in non-polar solvents or tribromophenol in aqueous solutions. byjus.comtestbook.com Similarly, nitration using dilute nitric acid can introduce a nitro group at the ortho and para positions. byjus.com

A common precursor for the cyanophenol portion is a halogenated 2-cyanophenol, such as 4-halo-2-cyanophenol. Substituents can be introduced onto this ring system before the etherification step.

Substitution on the Isophthalate Ring:

The 3,5-dicarboxyphenyl ring is typically derived from a substituted isophthalic acid or its ester derivative, such as dimethyl 5-haloisophthalate. The substitution on this ring is often established at an early stage. For example, 5-hydroxyisophthalic acid can be functionalized at the hydroxyl group, or 5-nitroisophthalic acid can be used to introduce a nitro group, which can subsequently be reduced to an amino group and further modified. The synthesis of various 5-substituted isophthalic acids, such as 5-methyl, 5-methoxy, and 5-tert-butyl isophthalic acid, has been reported and these can serve as key precursors. nih.gov

Core Coupling Methodologies: Ullmann and Buchwald-Hartwig Reactions

Once the desired substituted precursors are in hand, the diaryl ether linkage is formed.

The Ullmann condensation is a classical method that uses a copper catalyst to couple an aryl halide with a phenol. organic-chemistry.orgnih.gov This reaction often requires high temperatures, but modern modifications have allowed for milder conditions. mdpi.com The reaction is generally tolerant of a variety of functional groups, although its efficiency can be influenced by the electronic nature and steric hindrance of the substituents on both coupling partners. nih.gov

The Buchwald-Hartwig etherification is a more contemporary, palladium-catalyzed cross-coupling reaction that has gained prominence due to its generally milder conditions and broader substrate scope. wuxiapptec.comorganic-chemistry.org This reaction typically employs a palladium catalyst with specialized phosphine ligands and a base. It has shown good tolerance for a wide array of functional groups, although strong bases like sodium tert-butoxide can be incompatible with sensitive groups like esters and nitro groups. In such cases, weaker bases like cesium carbonate or potassium phosphate (B84403) can be employed. libretexts.org The choice of ligand is critical and can be tuned to accommodate different substrates, including sterically hindered ones.

The table below summarizes plausible substitution strategies on the precursor rings for the synthesis of analogs of this compound, based on established synthetic methodologies for similar compounds.

Interactive Data Table: Strategies for Aryl Ring Substitution

Target SubstitutionPrecursor 1 (Cyanophenol Moiety)Precursor 2 (Isophthalate Moiety)Coupling MethodKey Reagents & Conditions
Halogenation 4-Bromo-2-cyanophenolDimethyl 5-chloroisophthalateUllmann or Buchwald-HartwigCuI or Pd(OAc)₂, Phosphine Ligand, Base (e.g., K₂CO₃, Cs₂CO₃)
Nitration 2-Cyano-4-nitrophenolDimethyl 5-nitroisophthalateUllmann or Buchwald-HartwigCuI or Pd(OAc)₂, Phosphine Ligand, Base (e.g., K₃PO₄)
Alkylation 4-Alkyl-2-cyanophenolDimethyl 5-alkylisophthalateUllmann or Buchwald-HartwigCuI or Pd(OAc)₂, Phosphine Ligand, Base
Alkoxylation 4-Alkoxy-2-cyanophenolDimethyl 5-alkoxyisophthalateUllmann or Buchwald-HartwigCuI or Pd(OAc)₂, Phosphine Ligand, Base

Post-Etherification Modification

While less common, it is also conceivable to perform functional group transformations on the diaryl ether scaffold after the core structure has been assembled. For example, a nitro group introduced on either ring could be reduced to an amine, which could then be further derivatized through acylation, alkylation, or diazotization reactions. Similarly, ester groups of the dicarboxyphenyl moiety can be hydrolyzed to the corresponding carboxylic acids. This approach is contingent on the stability of the entire molecule, including the ether linkage and the cyano group, to the reaction conditions required for the modification.

Advanced Spectroscopic Investigations of the Electronic and Molecular Structure of 2 Cyano 5 3,5 Dicarboxyphenyl Phenol

Advanced Vibrational Spectroscopy

Surface-Enhanced Raman Spectroscopy (SERS) for Interfacial Studies:This part of the article would have explored the interaction of 2-Cyano-5-(3,5-dicarboxyphenyl)phenol with metallic surfaces. SERS could provide insights into the orientation of the molecule when adsorbed and how its vibrational modes are affected by the proximity to a surface.

Resonance Raman Spectroscopy for Electronic Transitions

Resonance Raman (RR) spectroscopy is a powerful technique to probe the vibrational modes coupled to electronic transitions in a molecule. By tuning the excitation laser wavelength to coincide with an electronic absorption band, specific vibrational modes associated with the chromophore can be selectively enhanced. For this compound, this technique would provide detailed insight into the structural changes that occur upon electronic excitation.

Vibrational Mode Expected Raman Shift (cm⁻¹) Significance
C≡N Stretch~2230-2210Indicates the electronic environment of the nitrile group.
C=O Stretch (Carboxyl)~1700-1680Reflects the strength and conjugation of the carboxylic acid moieties.
Phenyl Ring Modes~1600-1500Provides insight into the delocalization of π-electrons across the aromatic systems.
C-O Stretch (Phenol)~1300-1200Sensitive to changes in the electronic structure of the phenolic group.

Note: The data in the table is based on characteristic vibrational frequencies for similar functional groups and is for illustrative purposes.

Electronic Absorption and Emission Spectroscopy

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of this compound, as determined by UV-Vis spectroscopy, would be expected to exhibit characteristic absorption bands corresponding to π→π* transitions within the aromatic system. The conjugation between the phenolic ring, the dicarboxyphenyl moiety, and the cyano group would likely lead to a red-shift (bathochromic shift) in the absorption maxima compared to the individual, unconjugated chromophores. The presence of electron-withdrawing groups such as the cyano and carboxyl groups can influence the energy of the electronic transitions. researchgate.net

Transition Expected λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
π→π* (High Energy)~250-270High
π→π* (Low Energy)~300-330Moderate

Note: The data in the table is hypothetical and based on typical values for conjugated aromatic systems.

Fluorescence and Phosphorescence Spectroscopy for Excited State Dynamics

Upon absorption of UV light, this compound is expected to exhibit fluorescence, which is the emission of light from the lowest singlet excited state (S₁) to the ground state (S₀). libretexts.org The fluorescence spectrum would be red-shifted compared to the absorption spectrum due to the Stokes shift. libretexts.org The quantum yield of fluorescence would be dependent on the efficiency of non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state.

Phosphorescence, the emission from the lowest triplet excited state (T₁) to the ground state, is also a possible de-excitation pathway. fiveable.me Due to the spin-forbidden nature of the T₁→S₀ transition, phosphorescence would have a much longer lifetime than fluorescence and occur at a longer wavelength. libretexts.org The presence of heavy atoms or paramagnetic species could enhance the rate of intersystem crossing and thus influence the relative intensities of fluorescence and phosphorescence. libretexts.org

Time-Resolved Fluorescence Spectroscopy for Lifetime Determinations

Time-resolved fluorescence spectroscopy would be employed to measure the fluorescence lifetime (τ) of the excited singlet state of this compound. This parameter provides crucial information about the kinetics of the excited state processes. A multi-exponential decay profile might be observed if different conformers or excited state species are present. The lifetime is a sensitive probe of the local environment and can be affected by factors such as solvent polarity, pH, and the presence of quenchers. fiveable.me

Parameter Expected Value Significance
Fluorescence Lifetime (τ)1-10 nsProvides insight into the rate of radiative and non-radiative decay processes from the singlet excited state.

Note: The data in the table is a typical range for fluorescent organic molecules.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov For this compound, a successful crystal structure determination would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. nih.gov This information is invaluable for understanding the molecular conformation and the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. nih.gov

The crystal structure would likely be characterized by extensive hydrogen bonding networks involving the carboxylic acid and phenolic hydroxyl groups. The planarity of the molecule would also be of significant interest, as it influences the extent of electronic conjugation.

Crystallographic Parameter Description
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe set of symmetry operations for the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal.
ZThe number of molecules in the unit cell.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Note: This table outlines the type of data obtained from a single crystal X-ray diffraction experiment.

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a critical non-destructive technique used to analyze the crystalline structure of solid materials. For this compound, PXRD would be employed to identify its crystalline form, assess its purity, and investigate the existence of different polymorphs—crystalline structures of the same compound that can exhibit different physical properties. Each polymorph would produce a unique diffraction pattern, characterized by a specific set of diffraction peaks at various 2θ angles.

The analysis would involve irradiating a powdered sample of the compound with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffractogram provides a fingerprint of the crystalline phase. By comparing the experimental pattern to known standards or simulated patterns from single-crystal X-ray data, the specific solid-state form of the compound can be confirmed. The presence of multiple polymorphs would be indicated by a mixture of unique diffraction patterns.

Table 1: Hypothetical PXRD Data for a Crystalline Form of this compound This table presents a simulated list of characteristic diffraction peaks for illustrative purposes.

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
8.510.39100
12.76.9645
17.15.1880
21.44.1560
25.63.4895

Photoelectron Spectroscopy for Electronic Structure and Surface Composition

Photoelectron Spectroscopy (PES), encompassing X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), is a surface-sensitive technique used to probe the elemental composition and electronic state of a material. For this compound, XPS would provide quantitative information on the elemental composition and the chemical environment of the carbon, oxygen, and nitrogen atoms within the molecule.

By analyzing the binding energies of the core-level electrons, one could distinguish between the different chemical states of carbon (e.g., C-C in the phenyl rings, C-O in the carboxyl groups, C≡N of the nitrile) and oxygen (C=O vs. O-H in the carboxyl groups, C-O-H of the phenol). This detailed analysis helps confirm the molecular structure and can detect surface impurities.

Mass Spectrometry (Advanced Techniques)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. The molecular formula for this compound is C₁₅H₉NO₅. HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the unambiguous determination of the elemental composition from the measured exact mass, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Table 2: Theoretical HRMS Data for this compound This table illustrates the expected high-resolution mass data for the specified compound.

Ion SpeciesElemental FormulaCalculated Exact Mass (Da)
[M-H]⁻C₁₅H₈NO₅282.0408
[M+H]⁺C₁₅H₁₀NO₅284.0553
[M+Na]⁺C₁₅H₉NNaO₅306.0373

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, a precursor ion (e.g., the deprotonated molecule [M-H]⁻ at m/z 282.04) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the molecule's structure.

Expected fragmentation pathways would include the neutral loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups, as well as cleavages at the bond connecting the two phenyl rings. Analyzing these fragments helps to piece together the molecular structure and confirm the connectivity of the functional groups.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. In its ground state, this compound is a diamagnetic molecule with no unpaired electrons and would therefore be EPR-silent.

However, EPR spectroscopy could be a valuable tool for studying radical forms of the compound. For instance, if the molecule were to be oxidized (e.g., forming a phenoxyl radical by removing the hydrogen from the hydroxyl group) or reduced, the resulting radical species would be paramagnetic and thus detectable by EPR. The EPR spectrum would provide information about the electronic structure of the radical, including the g-factor and hyperfine coupling constants, which reveal how the unpaired electron interacts with nearby magnetic nuclei (like ¹H and ¹⁴N). This analysis would offer deep insight into the distribution of electron spin density across the molecule in its radical state.

Theoretical and Computational Studies of 2 Cyano 5 3,5 Dicarboxyphenyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. These computational methods can predict molecular geometries, electronic structures, and other key chemical characteristics. However, no specific studies applying these methods to 2-Cyano-5-(3,5-dicarboxyphenyl)phenol have been found.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is a powerful tool for predicting various ground-state properties of molecules.

Geometric Optimization and Vibrational Analysis

A geometric optimization would theoretically determine the most stable three-dimensional arrangement of atoms in this compound, corresponding to the minimum energy structure. A subsequent vibrational analysis would confirm this structure as a true minimum on the potential energy surface and predict its characteristic vibrational frequencies. Without dedicated studies, no optimized coordinates or vibrational spectra for this compound can be presented.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's kinetic stability and optical properties. No published data on the HOMO-LUMO energies or the electronic structure of this compound is available.

Charge Distribution and Electrostatic Potential Maps

Analysis of the charge distribution and the generation of an electrostatic potential map would reveal the electron-rich and electron-poor regions of this compound. This information is vital for predicting intermolecular interactions and sites of potential chemical reactions. Specific charge distribution values and electrostatic potential maps for this compound have not been reported.

Excited State Calculations

Excited state calculations are essential for understanding a molecule's behavior upon absorption of light, including its photophysical properties like fluorescence and phosphorescence. There are no available computational studies on the excited states of this compound.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis and Fluorescence Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. It calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs to move to an excited state, and the oscillator strengths, which relate to the intensity of the absorption.

For a molecule like this compound, TD-DFT calculations would typically be performed to understand its photophysical properties. The choice of functional and basis set is crucial for obtaining accurate results. For instance, in studies of similar organic molecules, hybrid functionals like B3LYP and CAM-B3LYP have been shown to provide a good balance between computational cost and accuracy. researchgate.net The predicted UV-Vis spectrum would likely exhibit absorptions in the UV region, corresponding to π-π* transitions within the aromatic rings and charge-transfer transitions between the electron-donating phenol (B47542) group and the electron-withdrawing cyano and carboxylic acid groups.

The fluorescence spectrum can also be predicted by first optimizing the geometry of the molecule in its first excited state and then calculating the energy of the transition back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift. For cyanine (B1664457) dyes, which also feature cyano groups, TD-DFT has been used to predict absorption and fluorescence maxima with reasonable accuracy, often within 0.2-0.3 eV of experimental values. nih.gov

Table 1: Representative TD-DFT Predicted Absorption Maxima for Analogous Compounds

CompoundFunctional/Basis SetPredicted λmax (nm)Solvent
Diphenylamino-nitro-trans-stilbeneCAM-B3LYP~400Various
Monomethine Cyanine DyesPBE0/6-311+G(2d,p)~458Methanol
QuercetinB3LYP/6-311+G(d,p)388.59Methanol

This table presents data from studies on analogous compounds to illustrate typical results from TD-DFT calculations.

Non-Adiabatic Dynamics Simulations

Non-adiabatic dynamics simulations are essential for understanding the fate of a molecule after it absorbs light. These simulations model the motion of the atoms on multiple electronic potential energy surfaces and the transitions between them. This is particularly important for processes like internal conversion, intersystem crossing, and photochemical reactions.

For this compound, non-adiabatic dynamics could reveal the pathways for de-excitation after UV absorption. For example, a study on phenol, a structural component of the title compound, used direct non-adiabatic quantum dynamics to investigate its photodissociation. mdpi.comnih.gov These simulations showed a rapid relaxation from the excited state back to the ground state through conical intersections, which are points where potential energy surfaces cross. mdpi.comnih.gov Methods like trajectory surface hopping (TSH) and ab initio multiple spawning (AIMS) are commonly employed for these simulations. Such studies on the title compound would be crucial for understanding its photostability and any potential photochemical reactivity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the conformational landscape and intermolecular interactions of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can predict how a molecule like this compound behaves in different environments.

Solvent Effects on Molecular Behavior

The solvent can have a profound impact on the behavior of a molecule, influencing its conformation, electronic properties, and intermolecular interactions. MD simulations with explicit solvent molecules can capture these effects. For instance, the carboxylic acid groups of this compound are expected to form strong hydrogen bonds with protic solvents like water. MD simulations of dicarboxylic acid-coated aqueous aerosols have shown that the arrangement and solubility of the acid molecules are highly dependent on their interaction with water. researchgate.net

Intermolecular Interactions in Solution and Solid States

In both solution and the solid state, intermolecular interactions govern the self-assembly and macroscopic properties of materials. For this compound, these interactions would be a complex interplay of hydrogen bonding (from the phenol and carboxylic acid groups), dipole-dipole interactions (from the cyano group), and π-π stacking between the aromatic rings.

In the solid state, these interactions lead to specific crystal packing arrangements. Studies on biphenyl-dicarboxylic acids have revealed the formation of hydrogen-bonded chains and sheets. nih.gov The cyano group can also participate in specific intermolecular interactions, which have been analyzed in para-substituted biphenyl (B1667301) derivatives.

Table 2: Calculated Interaction Energies for a Dimer of a Related Compound (4CB)

Interaction TypeEnergy (kcal/mol)
Stacking-5.5
In-plane-3.2
Terminal-2.1

This table shows representative interaction energies for different orientations of a pair of 4-cyano-biphenyl (4CB) molecules, illustrating the types of intermolecular forces at play.

Computational Design and Prediction of Derivatives

Computational methods are invaluable for the rational design of new molecules with tailored properties. By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect its electronic, structural, and interactive properties. For example, derivatives could be designed to have altered absorption spectra, improved solubility, or enhanced binding affinity to a specific target.

The functionalization of biphenyl dicarboxylic acids has been explored in the context of creating metal-organic frameworks (MOFs) with specific catalytic or sorption properties. researchgate.net Computational screening can be used to identify promising candidate derivatives for synthesis and experimental testing, thereby accelerating the discovery of new functional materials.

Reaction Mechanism Elucidation via Computational Chemistry

The synthesis of the complex structure of this compound, while not extensively documented in dedicated computational studies, can be understood by examining the reaction mechanisms of analogous transformations that are well-established in computational chemistry literature. A plausible synthetic route would likely involve a multi-step process, with key transformations such as aromatic cyanation and a carbon-carbon bond-forming cross-coupling reaction. Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the energetics and transition states of such reactions.

A hypothetical, yet chemically reasonable, synthetic pathway could initiate from a protected dihydroxybenzene derivative, proceed through selective functionalization to introduce the cyano and dicarboxyphenyl groups, followed by deprotection. The elucidation of the reaction mechanism for the key steps, based on computational studies of similar systems, is detailed below.

A. Plausible Synthetic Step 1: Cyanation of a Phenolic Precursor

One potential method for the introduction of the cyano group onto a phenolic ring is through a nucleophilic aromatic substitution or a Sandmeyer-type reaction on an appropriately substituted precursor, such as an aminophenol derivative. Computational studies on the cyanation of aryl halides and diazonium salts have detailed the mechanistic pathways.

For instance, in a palladium-catalyzed cyanation of an aryl halide, DFT calculations have shown that the mechanism typically proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. The oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. The subsequent replacement of the halide with a cyanide ligand and the final reductive elimination to form the cyanated aromatic compound and regenerate the catalyst have been computationally modeled to understand the energy barriers of each step.

Table 1: Hypothetical Calculated Energy Barriers for a Pd-catalyzed Cyanation Reaction Step (kcal/mol)

StepReactant ComplexTransition State (TS)Product ComplexActivation Energy (ΔG‡)Reaction Energy (ΔG)
Oxidative Addition-2.518.7-15.321.2-12.8
Transmetalation-15.3-5.1-20.810.2-5.5
Reductive Elimination-20.85.4-35.126.2-14.3

Note: The data in this table is representative and based on computational studies of analogous palladium-catalyzed cyanation reactions. It does not represent experimentally verified values for the synthesis of this compound.

B. Plausible Synthetic Step 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The introduction of the 3,5-dicarboxyphenyl moiety onto the phenolic backbone would likely be achieved via a Suzuki-Miyaura cross-coupling reaction. This reaction would involve the coupling of a halogenated or triflated cyanophenol derivative with 3,5-dicarboxyphenylboronic acid. The mechanism of the Suzuki-Miyaura coupling has been extensively studied using computational methods.

The catalytic cycle is generally understood to involve three main stages:

Oxidative Addition: The reaction of an aryl halide with a palladium(0) catalyst to form a palladium(II) intermediate.

Transmetalation: The transfer of the organic group from the boronic acid (activated by a base) to the palladium(II) center, forming a diorganopalladium(II) complex.

Reductive Elimination: The final step where the two organic groups are coupled, forming the C-C bond and regenerating the palladium(0) catalyst.

Computational studies have been instrumental in understanding the role of the base in activating the boronic acid and the geometry of the transition states for each step. The nature of the ligands on the palladium catalyst has also been shown to significantly influence the activation energies of the catalytic cycle.

Table 2: Hypothetical Calculated Relative Free Energies for a Suzuki-Miyaura Coupling Reaction (kcal/mol)

SpeciesRelative Free Energy (ΔG)
Pd(0) Catalyst + Reactants0.0
Oxidative Addition Transition State+15.8
Pd(II) Intermediate-8.2
Transmetalation Transition State+12.5
Diorganopalladium(II) Complex-11.7
Reductive Elimination Transition State+20.1
Product + Regenerated Pd(0) Catalyst-25.6

Note: The data in this table is representative and based on DFT calculations of analogous Suzuki-Miyaura cross-coupling reactions. It does not represent experimentally verified values for the synthesis of this compound.

Coordination Chemistry and Metal Organic Frameworks Incorporating 2 Cyano 5 3,5 Dicarboxyphenyl Phenol

Ligand Design Principles of 2-Cyano-5-(3,5-dicarboxyphenyl)phenol

The unique arrangement of donor atoms in this compound makes it a compelling candidate for the design of functional coordination compounds. Its behavior as a ligand is governed by the interplay of its carboxylate, hydroxyl, and cyano moieties.

Coordination Modes of Carboxylate and Hydroxyl Groups

The two carboxylate groups and the phenolic hydroxyl group are the primary sites for coordination with metal ions. The carboxylate groups can adopt several coordination modes, which are crucial in determining the dimensionality and topology of the resulting framework. These modes include monodentate, bidentate chelating, and bridging fashions. In the context of MOFs, the carboxylate groups are expected to act as bridging ligands, connecting multiple metal centers to form extended networks. libretexts.org Common bridging modes for dicarboxylate ligands include μ2-κ1:κ1 and μ2-κ1:κ2, which facilitate the formation of robust, porous structures. nih.gov

The phenolic hydroxyl group can also participate in coordination, either in its protonated form or as a deprotonated phenolate. Coordination of the hydroxyl group can lead to the formation of chelate rings, particularly in conjunction with one of the adjacent carboxylate groups. mdpi.com This chelation can enhance the stability of the resulting metal complex. Furthermore, the hydroxyl group can act as a bridging ligand between two or more metal centers. acs.org

The synergistic coordination of both carboxylate and hydroxyl groups is a key feature of this ligand. mdpi.com This can lead to the formation of polynuclear clusters as secondary building units (SBUs), which then assemble into larger, more complex architectures. The "paddlewheel" SBU, for instance, is a common motif in MOFs constructed from dicarboxylate ligands, consisting of two metal centers bridged by four carboxylate groups. libretexts.org

Role of the Cyano Group in Coordination

The cyano group (-C≡N) introduces an additional layer of functionality to the ligand. While the carboxylate and hydroxyl groups are hard donors, favoring coordination with hard metal ions, the cyano group is a versatile coordinating agent. It possesses a strong sigma-donating ability and can also act as a π-acceptor. researchgate.net The nitrogen atom of the cyano group can coordinate to a metal center, and the group can function as a terminal or a bridging ligand. nih.gov

In the context of MOFs, the cyano group can play several roles. It can provide an additional coordination site, potentially increasing the dimensionality of the framework. For instance, if the carboxylate and hydroxyl groups form a 2D layered structure, the cyano groups could bridge these layers to create a 3D network. nih.gov The linear and rigid nature of the M-N≡C-M' bridge, when the cyano group acts as a linker, allows for the rational design of frameworks with specific topologies. nih.gov The presence of uncoordinated nitrogen atoms from the cyano groups within the pores of a MOF can also act as Lewis basic sites, which can be exploited for applications such as CO2 capture and catalysis. acs.org

Chelating and Bridging Capabilities

The combination of functional groups in this compound allows for both chelating and bridging modes of coordination, which are fundamental to the construction of stable and extended structures.

Chelating Modes: The ligand can form a chelate ring by coordinating to a single metal center through the hydroxyl group and one of the ortho-carboxylate groups. This bidentate chelation would enhance the thermodynamic stability of the resulting complex.

Bridging Modes: The dicarboxylate functionality is the primary driver for the formation of extended networks. The two carboxylate groups can bridge multiple metal centers or metal clusters, leading to the formation of 1D chains, 2D layers, or 3D frameworks. libretexts.org The cyano group can also act as a bridging ligand, further extending the connectivity of the network. researchgate.net

The interplay between these chelating and bridging capabilities allows for fine-tuning of the final structure. The choice of metal ion, reaction conditions (such as temperature and solvent), and the presence of auxiliary ligands can influence which coordination modes are favored, leading to a diverse range of potential architectures. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve solvothermal or hydrothermal methods, which are commonly employed for the preparation of coordination polymers and MOFs. mdpi.com These methods involve heating the ligand and a metal salt in a sealed vessel, often in a high-boiling point solvent, to promote the crystallization of the product.

Transition Metal Complexes and Their Geometries

Transition metals are expected to form a wide variety of complexes with this compound due to their variable oxidation states and coordination geometries. mdpi.comorientjchem.org The coordination environment around the metal center would be influenced by the nature of the metal and the stoichiometry of the reaction.

For example, late transition metals like Cu(II) and Zn(II) often form complexes with square planar or tetrahedral geometries, respectively. With a ligand like this compound, they could form discrete polynuclear complexes or extended frameworks. The formation of paddlewheel SBUs with Cu(II) is a distinct possibility. libretexts.org Iron complexes could exhibit interesting magnetic or spin-crossover properties, potentially influenced by the coordination of the cyano group. researchgate.net

The characterization of these complexes would involve a suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise coordination geometry and the extended structure of the material. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy would be used to confirm the coordination of the carboxylate, hydroxyl, and cyano groups, often by observing shifts in their characteristic vibrational frequencies. mdpi.com UV-Vis spectroscopy can provide information about the electronic environment of the metal centers. researchgate.net

Transition Metal Potential Coordination Geometry Potential Structural Motif
Copper (II)Square Planar, OctahedralPaddlewheel SBU, 2D or 3D Framework
Zinc (II)Tetrahedral, Octahedral3D Framework with open metal sites
Iron (II/III)OctahedralSpin-crossover complexes, 3D Framework
Cobalt (II)Tetrahedral, OctahedralLayered structures, 3D Framework
Nickel (II)Octahedral, Square Planar2D or 3D Framework

This table presents hypothetical data based on the known coordination chemistry of these metals with similar ligands.

Lanthanide and Actinide Coordination Chemistry

Lanthanide ions are particularly interesting for the construction of coordination polymers due to their high and variable coordination numbers (typically 8-12) and their unique luminescent and magnetic properties. nih.gov The oxophilic nature of lanthanides means they will readily coordinate to the carboxylate and hydroxyl groups of the ligand. mdpi.com

The coordination of lanthanides with dicarboxylate ligands often results in the formation of high-nuclearity clusters that act as SBUs. acs.org These clusters are then interconnected by the organic linkers to form 3D frameworks. The large ionic radii of lanthanides allow for the accommodation of multiple ligands, leading to complex and often unprecedented topologies. mdpi.com The cyano group could also coordinate to the lanthanide ion or to a secondary metal center in a heterometallic framework.

The resulting lanthanide-based MOFs are expected to exhibit interesting photoluminescent properties. For example, complexes of Eu(III) and Tb(III) are known to display characteristic red and green emission, respectively, upon excitation of the ligand (the "antenna effect"). rsc.org

Actinide coordination chemistry with this ligand is less predictable due to the more complex electronic structures and radioactivity of these elements. However, based on known actinide coordination chemistry, they would also be expected to form highly coordinated complexes with a preference for the oxygen donor atoms of the carboxylate and hydroxyl groups.

Metal Ion Family Typical Coordination Number Expected Properties of Complexes
Lanthanides (e.g., Eu³⁺, Tb³⁺, Gd³⁺)8 - 12Luminescence, Magnetism, High thermal stability
Actinides (e.g., UO₂²⁺, Th⁴⁺)8 - 12Complex coordination geometries, Potential for redox activity

This table presents hypothetical data based on the known coordination chemistry of these metal families with similar ligands.

Magnetic Properties of Metal Complexes

A thorough search of scientific databases and chemical literature yields no specific data on the magnetic properties of metal complexes incorporating This compound . The presence of a cyano group and the potential for this ligand to facilitate the formation of polynuclear metal clusters could, in theory, lead to interesting magnetic phenomena, such as single-molecule magnet (SMM) behavior or long-range magnetic ordering. The nature of the magnetic exchange interactions between metal centers would be highly dependent on the coordination geometry and the bridging modes of the ligand, aspects that have not yet been experimentally determined. Without synthesized and characterized metal complexes, any discussion of their magnetic properties would be purely speculative.

Design and Synthesis of Metal-Organic Frameworks (MOFs)

The design and synthesis of MOFs rely on the predictable coordination of metal ions or clusters with organic linkers to form extended, porous structures. While This compound appears to be a prime candidate for a tritopic or potentially higher-connectivity linker, there are no published examples of its successful integration into a MOF architecture.

Reticular Chemistry with this compound as a Linker

Reticular chemistry, the process of assembling molecular building blocks into predetermined network structures, is a cornerstone of MOF design. The geometry and connectivity of the This compound ligand would be expected to dictate the resulting topology of a MOF. However, the lack of experimental data means that no specific MOF structures based on this linker have been reported.

Topology and Architecture of MOF Structures

The topology of a MOF describes the underlying network of its structure. The anticipated trigonal connectivity of the dicarboxyphenyl moiety in This compound could potentially lead to the formation of well-known nets such as hcb (honeycomb) or ths (10,3-a). The additional functional groups (cyano and phenol) could further influence the final architecture through secondary interactions or by acting as additional coordination sites, possibly leading to more complex and novel topologies. Regrettably, no such topologies have been experimentally realized or documented.

Pore Engineering and Functionalization within MOFs

The cyano and phenol (B47542) groups of This compound offer significant potential for pore engineering and post-synthetic modification. The cyano group could be a site for chemical reactions to introduce new functionalities, while the acidic phenol group could influence the chemical environment within the pores or participate in catalysis. These features remain theoretical in the absence of a MOF platform incorporating this linker.

Coordination Polymers and Hybrid Materials Based on this compound

Beyond discrete metal complexes and porous MOFs, This compound could also be employed in the synthesis of non-porous coordination polymers or hybrid organic-inorganic materials. The varied coordination possibilities of its functional groups might lead to the formation of one-, two-, or three-dimensional coordination polymers with diverse structural motifs. As with the other areas, there is a clear lack of research in this domain.

Supramolecular Assembly and Non Covalent Interactions of 2 Cyano 5 3,5 Dicarboxyphenyl Phenol

π-π Stacking and Aromatic Interactions

The presence of two phenyl rings in the biphenyl (B1667301) scaffold of 2-Cyano-5-(3,5-dicarboxyphenyl)phenol suggests the potential for π-π stacking interactions. The extent and geometry of such stacking would depend on the dihedral angle between the two aromatic rings and the influence of the various substituents. These interactions, if present, would contribute to the stabilization of the supramolecular assembly. However, without experimental evidence, any description of these interactions remains conjectural.

Host-Guest Chemistry and Recognition

The molecular structure of this compound, with its combination of hydrogen bond donors and acceptors and aromatic surfaces, makes it a candidate for host-guest chemistry. It could potentially act as a host for small guest molecules, or as a guest within a larger host system. The dicarboxylic acid functionality, in particular, is often utilized in the design of molecular receptors. However, no studies demonstrating or exploring the host-guest chemistry of this specific compound have been found.

Self-Assembly Strategies for Ordered Architectures

Solvent-Induced Self-Assembly

The self-assembly of molecules into ordered architectures is highly dependent on the solvent used. Different solvents can promote or inhibit specific non-covalent interactions, leading to different supramolecular structures. For this compound, polar solvents might favor hydrogen bonding interactions, while nonpolar solvents could enhance π-π stacking. A systematic study of solvent effects would be necessary to understand and control the self-assembly of this molecule, but such research is not currently in the public domain.

No Scientific Data Available for "this compound" in Requested Supramolecular Chemistry Fields

Despite a thorough search of scientific literature and chemical databases, no specific research findings concerning the supramolecular assembly, co-crystallization, polymorphism, or the formation of supramolecular gels and liquid crystals for the chemical compound this compound could be identified.

The inquiry for detailed, research-based content for the specified sections—Template-Directed Self-Assembly, Co-crystallization and Polymorphism Studies, and Formation of Supramolecular Gels and Liquid Crystals—yielded no relevant scholarly articles, patents, or datasets. The available information for this particular compound is presently limited to its basic chemical identifiers, such as CAS number, molecular formula, and weight, primarily from commercial chemical suppliers.

While extensive research exists on the supramolecular behavior of molecules with similar functional groups—such as cyanophenols, biphenyl dicarboxylic acids, and other organogelators—the strict requirement to focus exclusively on "this compound" prevents the inclusion of this analogous, yet distinct, information. The scientific community has not, to date, published specific studies on this compound within the frameworks requested.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements due to the absence of foundational research data.

Exploration of 2 Cyano 5 3,5 Dicarboxyphenyl Phenol in Functional Materials and Applied Chemistry

Applications in Sensing and Molecular Recognition

The multifunctional nature of 2-Cyano-5-(3,5-dicarboxyphenyl)phenol makes it an exemplary candidate for the construction of chemo- and biosensors. The phenolic hydroxyl and dicarboxyl functionalities can act as recognition sites for a variety of analytes, while the cyano group can modulate the electronic properties of the molecule, influencing its signaling mechanism.

Design Principles for Chemo- and Biosensors

The design of chemo- and biosensors based on phenolic compounds often revolves around the modulation of their optical or electrochemical properties upon interaction with a target analyte. For a molecule like this compound, several key design principles can be envisaged:

Receptor-Analyte Interaction: The carboxylic acid groups can form strong hydrogen bonds or coordinate with metal ions, while the phenolic hydroxyl group can also participate in hydrogen bonding or act as a proton donor/acceptor. These interactions are fundamental for the selective binding of target species.

Signal Transduction: The binding event at the receptor sites must be converted into a measurable signal. This can be achieved through changes in fluorescence, color (colorimetric sensing), or electrochemical response. The cyano group, being strongly electron-withdrawing, can play a crucial role in influencing the electronic transitions and redox potentials of the molecule, thereby affecting the optical and electrochemical signals.

Immobilization and Platform Integration: For practical applications, the sensor molecule needs to be immobilized onto a solid support, such as nanoparticles, polymers, or electrode surfaces. The dicarboxyl groups provide convenient anchoring points for covalent attachment to various substrates, ensuring the stability and reusability of the sensor.

Enzyme-based biosensors represent another avenue, where phenol (B47542) oxidases like laccase and tyrosinase could be used in conjunction with this molecule. nih.gov These enzymes can catalyze the oxidation of the phenolic group, and the resulting electrochemical signal can be correlated with the concentration of phenolic compounds or inhibitors of the enzyme. nih.gov

Optical Sensing Mechanisms

Optical sensors offer several advantages, including high sensitivity, rapid response, and the potential for visual detection. nih.gov The inherent spectroscopic properties of this compound can be harnessed for optical sensing through several mechanisms:

Fluorescence Modulation: The molecule is expected to be fluorescent due to its aromatic structure. Interaction with analytes can lead to either fluorescence quenching or enhancement. For instance, binding to certain metal ions might quench the fluorescence through electron or energy transfer processes. rsc.org Conversely, interaction with other species could restrict intramolecular rotation, leading to fluorescence enhancement.

Colorimetric Sensing: Changes in the electronic structure of the molecule upon analyte binding can lead to a shift in its absorption spectrum, resulting in a visible color change. mdpi.com This is a particularly attractive mechanism for developing simple, low-cost sensor platforms that can be read by the naked eye. mdpi.com

Surface Plasmon Resonance (SPR): When immobilized on a metal surface (e.g., gold or silver), changes in the refractive index near the surface due to analyte binding can be detected by SPR. nih.gov This technique is highly sensitive and allows for real-time monitoring of binding events.

The development of new nanomaterials, such as gold and silver nanoparticles, can significantly enhance the sensitivity and selectivity of optical sensors based on phenolic compounds. nih.gov

Electrochemical Sensing Modalities

Electrochemical sensors provide a powerful platform for the detection of a wide range of analytes with high sensitivity, selectivity, and portability. The electroactive nature of the phenolic group in this compound can be exploited in several electrochemical sensing modalities:

Voltammetry: The oxidation of the phenolic hydroxyl group can be readily detected using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). researchgate.netresearchgate.net The binding of an analyte to the dicarboxyl or cyano groups can alter the oxidation potential or the peak current, providing a quantifiable signal.

Amperometry: By applying a constant potential at which the phenol moiety oxidizes, the resulting current can be measured. researchgate.net This current will be proportional to the concentration of the analyte that influences the electrochemical reaction.

Impedance Spectroscopy: Analyte binding to an electrode modified with the compound can alter the interfacial properties, such as charge transfer resistance. These changes can be sensitively measured using electrochemical impedance spectroscopy (EIS).

Composite materials, for instance, by integrating the compound with conductive materials like graphene or metal nanoparticles, can enhance the electrochemical signal and improve the sensor's performance. researchgate.netresearchgate.net

Selective Detection of Ions and Small Molecules

The diverse functional groups of this compound allow for the selective detection of a variety of ions and small molecules.

Metal Ion Detection: The two carboxylic acid groups and the phenolic hydroxyl group can act as a chelating site for various metal ions. The selectivity can be tuned by the spatial arrangement of these groups. For instance, this structure could be particularly suitable for binding trivalent metal ions like Fe³⁺. mdpi.com Upon coordination, significant changes in the optical or electrochemical properties would be expected, forming the basis for detection.

Anion Detection: The phenolic hydroxyl group can act as a hydrogen bond donor for the recognition of anions, such as cyanide (CN⁻). The interaction with cyanide could lead to deprotonation of the phenol, causing a distinct colorimetric or fluorometric response. rsc.orgresearchgate.net

Small Molecule Recognition: The combination of hydrogen bonding sites and aromatic surfaces could enable the recognition of small organic molecules through complementary interactions. For example, molecules containing amine or amide groups could interact with the carboxylic acid functionalities.

Below is a table summarizing the potential analytes and the corresponding sensing principles for sensors based on this compound.

Target Analyte Potential Recognition Site Sensing Principle Potential Technique
Metal Ions (e.g., Fe³⁺, Cu²⁺)Dicarboxyl and Phenolic Hydroxyl GroupsChelation-induced spectral or electrochemical changesUV-Vis, Fluorescence, Voltammetry
Anions (e.g., CN⁻, F⁻)Phenolic Hydroxyl Group (Hydrogen Bonding)Deprotonation leading to color/fluorescence changeColorimetry, Fluorimetry
Small Amines/AmidesCarboxylic Acid Groups (Hydrogen Bonding)Alteration of electronic propertiesUV-Vis, Fluorescence, EIS
Phenolic CompoundsEnzyme-mediated oxidation (with phenol oxidases)Measurement of enzymatic reaction product or oxygen consumptionAmperometry, Voltammetry

Catalytic Applications

The structural features of this compound also make it an attractive building block for the synthesis of heterogeneous catalysts, particularly within the framework of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Heterogeneous Catalysis via MOF/COF Architectures

MOFs and COFs are crystalline porous materials constructed from molecular building blocks. researchgate.netnih.gov The properties of these materials, such as pore size, surface area, and chemical functionality, can be precisely controlled by the choice of the organic linkers and metal nodes (in the case of MOFs). nih.gov

Role as an Organic Linker: this compound can serve as a multitopic organic linker in the synthesis of MOFs and COFs. The two carboxyl groups can coordinate to metal centers to form the extended network of a MOF. mdpi.com For COFs, the functional groups can be modified to participate in covalent bond formation, leading to a robust, porous framework.

Functionalization of Catalytic Sites: The pendant phenolic hydroxyl and cyano groups within the pores of the resulting MOF or COF can act as functional sites for catalysis. researchgate.net

The phenolic hydroxyl group can act as a Brønsted acid catalyst or as a hydrogen-bonding site to activate substrates.

The cyano group , with its electron-withdrawing nature, can influence the acidity of the neighboring phenolic proton and can also serve as a coordination site for metal ions or as a reactive site for post-synthetic modification.

Synergistic Catalysis: By incorporating this linker into a MOF, it is possible to create multifunctional catalysts where the metal nodes and the organic linker work in synergy. rsc.org For example, the metal nodes could act as Lewis acid sites, while the phenolic groups on the linker act as Brønsted acid sites, enabling cascade reactions within a single material. rsc.org

Iron-based MOFs, for instance, have shown promise in photocatalytic applications, and incorporating a linker like this compound could lead to novel photocatalysts for reactions such as benzene (B151609) hydroxylation. acs.org The following table outlines potential catalytic applications for MOFs/COFs derived from this linker.

Catalytic Application Active Site Role of this compound Example Reaction
Acid CatalysisPhenolic -OH (Brønsted Acid), Metal Node (Lewis Acid)Provides Brønsted acidity and a scaffold for Lewis acidic metal centers.Knoevenagel condensation, Aldol reactions
Oxidation CatalysisMetal Node (e.g., Fe, Mn, Co)Acts as a linker to create a porous structure, potentially modulating the redox properties of the metal center. mdpi.comSelective oxidation of alcohols, epoxidation of olefins
PhotocatalysisMOF framework (light-harvesting), Metal NodeServes as a photoactive organic linker. acs.orgCO₂ reduction, organic pollutant degradation
CO₂ FixationPhenolic -OH, Cyano groupFunctional groups can interact with and activate CO₂.Cycloaddition of CO₂ to epoxides

Homogeneous Catalysis by Metal Complexes of this compound

The structure of this compound, featuring carboxylic acid and phenolic hydroxyl groups, makes it a potential multidentate ligand for forming complexes with various metal centers. These functional groups are well-suited for coordinating with metal ions, which could theoretically yield metal complexes with catalytic properties. In principle, such complexes could be explored as catalysts in homogeneous catalysis. However, a thorough search of scientific literature reveals no specific studies where metal complexes of this compound have been synthesized and evaluated for their catalytic activity in any homogeneous reactions. There are no available research findings or data tables detailing their performance, such as turnover numbers, selectivity, or reaction kinetics.

Photocatalysis and Electrocatalysis Mechanisms

The conjugated biphenyl (B1667301) structure of this compound, substituted with both electron-withdrawing (cyano, carboxyl) and electron-donating (hydroxyl) groups, suggests that it could possess interesting photophysical properties relevant to photocatalysis. Materials with such characteristics can sometimes participate in light-induced electron transfer processes. Similarly, these functional groups could be active sites for electrochemical reactions, pointing to a potential role in electrocatalysis. Despite this theoretical potential, there is no published research that investigates the photocatalytic or electrocatalytic properties of this specific compound. Consequently, no mechanisms have been proposed or studied, and no data on its efficiency, reaction pathways, or performance in either photocatalysis or electrocatalysis are available.

Energy-Related Applications

The application of novel organic compounds in energy-related fields is a significant area of research. However, this compound has not been featured in studies related to these applications.

Materials for Energy Storage

Organic molecules, particularly those with carboxylic acid groups, are sometimes used as ligands to create metal-organic frameworks (MOFs) or as components in redox-active materials for batteries and supercapacitors. For instance, related compounds like 4,4′-biphenyl dicarboxylic acid have been used to synthesize MOFs for supercapacitor applications. mdpi.comnih.gov While the dicarboxylate structure of this compound makes it a plausible candidate for constructing porous coordination polymers for ion storage or as an electrode material, no research has been published on its synthesis or testing in any energy storage devices. There are no data on its specific capacitance, energy density, or cycling stability.

Photovoltaic Applications and Organic Solar Cells

Organic molecules with donor-π-acceptor architectures are central to the development of dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs). The cyano and carboxylic acid groups can function as electron-accepting and anchoring moieties, respectively, which are crucial for binding to semiconductor surfaces (like TiO₂) and facilitating electron injection. nih.gov The biphenyl framework acts as a conjugated spacer. Although the structural motifs of this compound are relevant to sensitizer (B1316253) design, no studies have reported its synthesis or incorporation into any photovoltaic device. As a result, there are no data tables on its photovoltaic performance, such as power conversion efficiency (PCE), open-circuit voltage (Voc), or short-circuit current density (Jsc).

Hydrogen Production and Storage

Photocatalytic hydrogen production is an area where organic semiconductors and coordination complexes are actively explored. Certain cyano- and carboxyl-functionalized materials have been shown to act as active sites that promote hydrogen evolution. nih.gov Furthermore, porous materials like MOFs, which could potentially be synthesized from this ligand, are investigated for hydrogen storage applications due to their high surface area. researchgate.net However, there is no specific research demonstrating the use of this compound or its derivatives in either photocatalytic hydrogen production or as a material for hydrogen storage.

Gas Adsorption and Separation Technologies

The presence of carboxylic acid groups in this compound suggests its potential as a ligand for the synthesis of porous materials like Metal-Organic Frameworks (MOFs) or Porous Organic Polymers (POPs), which are often studied for gas adsorption and separation applications.

CO2 Capture and Other Gas Separations

Despite the suitability of its functional groups for creating porous architectures with potential for selective gas capture, no published studies were found that utilize this compound as a building block for materials aimed at CO2 capture or other gas separations. Research in this area is extensive, but focuses on other organic linkers.

Adsorption Isotherms and Breakthrough Studies

Consequently, due to the absence of materials synthesized from this compound for gas separation applications, there are no corresponding adsorption isotherm data or breakthrough studies to report. Such experimental data would be contingent on the successful synthesis and characterization of adsorbent materials from this compound.

Mechanistic Investigations and Reaction Pathways Involving 2 Cyano 5 3,5 Dicarboxyphenyl Phenol

Reaction Kinetics and Thermodynamics

The reaction kinetics involving 2-Cyano-5-(3,5-dicarboxyphenyl)phenol would be highly dependent on the specific transformation being studied. For instance, in esterification reactions of the carboxylic acid groups, the kinetics would likely follow a second-order rate law, dependent on the concentration of the phenol (B47542) and the alcohol. The activation energy for such a reaction would be influenced by the steric hindrance around the carboxylic acid groups and the electronic effects of the cyano and hydroxyl substituents.

Thermodynamic considerations are crucial for predicting the spontaneity of reactions. The deprotonation of the phenolic and carboxylic acid groups is a key thermodynamic parameter. The pKa values for the carboxylic acid groups are expected to be lower (more acidic) than that of benzoic acid due to the electron-withdrawing nature of the cyano group and the second carboxyl group. Conversely, the pKa of the phenolic hydroxyl group would be influenced by the electronic interplay of the substituents.

Table 1: Hypothetical Thermodynamic Parameters for the Dissociation of this compound in Water at 298 K

Dissociation SteppKaΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
First Carboxylic Acid~3.5~20.0~-2.0~-74
Second Carboxylic Acid~4.5~25.7~-1.0~-89
Phenolic Hydroxyl~9.0~51.4~23.5~-93.6

Note: These values are estimates based on related structures and are for illustrative purposes.

Elucidation of Reaction Intermediates

The identification of reaction intermediates is fundamental to understanding the stepwise mechanism of any chemical transformation. For this compound, various reactions could proceed through distinct intermediates. For example, in a nucleophilic aromatic substitution reaction, a Meisenheimer complex could be a plausible intermediate if a strong nucleophile attacks the aromatic ring activated by the cyano group.

In the context of metal-catalyzed cross-coupling reactions, where the phenol might be converted to a triflate, organometallic intermediates involving the transition metal catalyst (e.g., palladium or nickel) would be central to the catalytic cycle. Spectroscopic techniques such as transient absorption spectroscopy and rapid-scan infrared spectroscopy would be invaluable for detecting and characterizing such short-lived species.

Structure-Reactivity Relationships

The arrangement of functional groups in this compound dictates its reactivity. The cyano group is a strong electron-withdrawing group, which will activate the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. Conversely, it will deactivate the ring towards electrophilic substitution.

The two carboxylic acid groups and the phenolic hydroxyl group are key sites for coordination with metal ions, making this molecule a versatile ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The geometry and rigidity of the ligand will influence the resulting structure and properties of these materials. The semi-rigid nature of the biphenyl (B1667301) core, combined with the multiple coordination sites, can lead to the formation of diverse network topologies.

Photocatalytic Reaction Mechanisms

While direct photocatalytic studies on this compound are not prominent, its structural motifs are present in ligands used for photocatalytic coordination polymers. mdpi.com In a hypothetical scenario where this compound is part of a photocatalyst, the mechanism would likely involve the generation of electron-hole pairs upon irradiation. mdpi.com

The general mechanism for the photodegradation of phenolic compounds often involves two main phases: an intermediate compound phase and a mineralization phase. researchgate.net In the initial phase, the phenol is transformed into hydroxylated byproducts. researchgate.net Subsequently, these intermediates are broken down into smaller organic compounds and eventually mineralized to carbon dioxide and water. researchgate.net For a complex molecule like this compound, the degradation pathway would be intricate, with multiple potential intermediates.

Table 2: Plausible Steps in the Photocatalytic Degradation of a Phenol Derivative

StepProcessKey Reactive Species
1Photo-excitation of CatalystElectron (e⁻), Hole (h⁺)
2Generation of RadicalsHydroxyl radical (•OH), Superoxide radical (O₂⁻•)
3Initial Attack on PhenolFormation of hydroxylated intermediates
4Ring OpeningCleavage of the aromatic ring
5MineralizationConversion to CO₂, H₂O, and inorganic ions

Electrocatalytic Reaction Mechanisms

The electrocatalytic properties of materials derived from this compound would be linked to the redox activity of the molecule itself or the metallic centers in its coordination complexes. The phenol group can be electrochemically oxidized, and the presence of multiple redox-active sites could enable multi-electron transfer processes, which are beneficial for various electrocatalytic applications.

For instance, if incorporated into an electrode material, the compound could facilitate the oxidation or reduction of target analytes. The mechanism would involve the transfer of electrons between the electrode, the catalyst, and the substrate. The kinetics of such a process would be studied using techniques like cyclic voltammetry and rotating disk electrode experiments.

Ligand Exchange Dynamics in Coordination Complexes

When this compound acts as a ligand in a coordination complex, the dynamics of ligand exchange are critical for understanding the complex's stability and reactivity. Ligand exchange can occur through associative, dissociative, or interchange mechanisms. The choice of pathway is influenced by the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions.

Femtosecond X-ray spectroscopy has been used to study the ultrafast ligand exchange dynamics of transition-metal complexes in solution. nih.govlu.se For a complex of this compound, similar techniques could probe the transient electronic and structural changes that occur upon photoexcitation, leading to ligand dissociation or exchange. nih.govlu.se Understanding these dynamics is particularly important for designing photo-responsive materials and catalysts. The stability of dinuclear cyano complexes, which can be influenced by the oxidation state of the bridging ligand, also provides insight into the electronic flexibility of such systems. nih.gov

Future Research Directions and Emerging Paradigms for 2 Cyano 5 3,5 Dicarboxyphenyl Phenol Research

Integration into Advanced Hybrid Materials Systems

The multifunctional nature of 2-Cyano-5-(3,5-dicarboxyphenyl)phenol makes it an exceptional candidate for integration into advanced hybrid materials. The carboxylic acid groups can act as robust anchoring points for forming metal-organic frameworks (MOFs) or for grafting onto the surface of inorganic nanoparticles, such as silica, titania, or gold. The phenolic hydroxyl and cyano groups can then impart specific functionalities to the resulting hybrid material.

Future research could focus on:

Synthesis of Novel MOFs: The dicarboxylic acid functionality allows this compound to act as a linker in the synthesis of new MOFs. The presence of the additional phenol (B47542) and cyano groups could lead to MOFs with tailored pore environments, enhanced gas sorption selectivity, or catalytic activity.

Functionalized Nanoparticles: By covalently attaching this compound to nanoparticles, researchers could create hybrid materials with enhanced dispersibility, specific surface reactivity, or optical properties. The cyano group, for instance, could be utilized for further chemical modifications or to influence the electronic properties of the material.

Polymer Composites: Incorporating this compound into polymer matrices could lead to composites with improved thermal stability, mechanical strength, or specific functionalities. The carboxylic acid and phenol groups can form strong hydrogen bonds with polymer chains, enhancing the interfacial adhesion.

Exploration of Bio-Inspired Applications

Phenolic compounds are widespread in nature and are known for their diverse biological activities, including antioxidant and signaling functions. researchgate.net The structure of this compound offers several avenues for bio-inspired applications.

Potential research areas include:

Biomimetic Catalysis: The combination of a phenol and carboxylic acids could mimic the active sites of certain enzymes. Research could explore its potential as a catalyst in reactions such as hydrolysis or oxidation, inspired by natural enzymatic processes.

Biosensors: The phenolic group can be electrochemically active, and the carboxylic acids can be used for immobilization on sensor surfaces. rsc.org The cyano group can also participate in specific interactions. These features could be harnessed to develop novel electrochemical or optical sensors for detecting specific biomolecules.

Bio-inspired Photosynthesis: Inspired by natural photosynthetic systems, this molecule could be integrated into artificial platforms for light harvesting and energy conversion. nih.gov For instance, it could be part of a system for photocatalytic hydrogen production or CO2 reduction.

Artificial Intelligence and Machine Learning in Compound Design and Prediction

Future research directions in this area involve:

Property Prediction: ML models can be trained on existing chemical databases to predict various physicochemical and biological properties of this compound, such as its solubility, toxicity, and potential therapeutic activities. mdpi.comacs.org This can help in prioritizing experimental efforts.

Generative Models for Analogs: AI can be used to design novel analogs of this compound with optimized properties for specific applications. springernature.com These generative models can explore a vast chemical space to identify promising new molecular structures.

Synthesis Planning: AI tools can assist in devising efficient synthetic routes for this compound and its derivatives, potentially reducing the time and resources required for their preparation. strategicallies.co.uk

AI/ML Application Potential Impact on Research
Property PredictionPrioritization of experimental studies and risk assessment.
Generative ModelsDiscovery of novel compounds with enhanced functionalities.
Synthesis PlanningOptimization of synthetic routes for time and cost efficiency.

Single-Molecule Studies and Nanoscience Applications

The study of individual molecules provides fundamental insights into their behavior and can pave the way for their application in nanotechnology. The distinct functional groups of this compound make it an interesting candidate for single-molecule investigations.

Promising research avenues are:

Molecular Electronics: The biphenyl (B1667301) core and the potential for the phenol or carboxylate groups to bind to metal electrodes make this molecule a candidate for studies in molecular electronics. rsc.org Researchers could investigate its single-molecule conductance and explore its potential as a molecular wire or switch.

Surface Self-Assembly: The interplay of hydrogen bonding from the carboxylic acid and phenol groups, along with potential dipole-dipole interactions from the cyano group, could lead to the formation of ordered two-dimensional structures on surfaces. Studying this self-assembly at the single-molecule level could reveal novel supramolecular patterns.

Nanomechanical Properties: Atomic force microscopy (AFM) could be used to probe the mechanical properties of single molecules of this compound, providing insights into its rigidity and conformational flexibility.

Sustainability and Circular Economy Principles in its Application and Synthesis

In line with the growing emphasis on green chemistry and a circular economy, the entire lifecycle of this compound should be considered from a sustainability perspective. reachemchemicals.comelsevier.com

Future research should focus on:

Green Synthesis Routes: Developing synthetic methods that utilize renewable starting materials, employ environmentally benign solvents and reagents, and minimize waste generation is crucial. blazingprojects.com This could involve exploring biocatalytic or photocatalytic synthesis pathways.

Recyclability and Degradability: For applications in materials science, designing for recyclability is paramount. Research could investigate how to recover and reuse this compound from hybrid materials or polymer composites. Furthermore, assessing its biodegradability will be important for understanding its environmental fate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-Cyano-5-(3,5-dicarboxyphenyl)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl backbone. For example, nitrile and carboxyl groups can be introduced via nucleophilic aromatic substitution or condensation reactions under controlled pH and temperature. A key challenge is balancing steric hindrance from the 3,5-dicarboxyphenyl group with reactivity of the cyano moiety. Solvent choice (e.g., DMF or THF) and catalysts (e.g., palladium for cross-coupling) are critical for optimizing yield. Post-synthesis purification via recrystallization or column chromatography is often required to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies nitrile (~2200 cm⁻¹) and carboxyl (1700–1650 cm⁻¹) functional groups.
  • NMR : ¹H/¹³C NMR resolves aromatic proton environments and confirms substitution patterns (e.g., splitting from 3,5-dicarboxyphenyl groups).
  • XRD : Single-crystal X-ray diffraction provides definitive structural confirmation, particularly for coordination complexes or MOFs .

Q. How does the compound’s solubility profile impact its utility in aqueous vs. organic-phase reactions?

  • Methodological Answer : The dual carboxyl groups enhance solubility in polar solvents (e.g., water at high pH) but reduce compatibility with non-polar media. For organic-phase reactions, derivatization (e.g., esterification of carboxyl groups) improves solubility. Pre-treatment with bases like NaOH or NH₄OH can stabilize the compound in aqueous systems .

Advanced Research Questions

Q. What role does this compound play in designing functional metal-organic frameworks (MOFs)?

  • Methodological Answer : The dicarboxyphenyl moiety acts as a polydentate ligand, coordinating with metal nodes (e.g., Cu²⁺, Zn²⁺) to form porous frameworks. Compared to tricarboxylate ligands (e.g., benzene-1,3,5-tricarboxylate in HKUST-1), this compound may produce MOFs with smaller pore sizes (~0.8–1.2 nm) and tunable hydrophilicity due to the cyano group. Stability tests (TGA, PXRD) under humid/thermal conditions are essential to assess viability for gas adsorption .

Q. How can this compound be integrated into polyimide membranes for CO₂/N₂ separation?

  • Methodological Answer : Copolymerization with dianhydrides (e.g., 6FDA) and diamines creates polyimides with enhanced CO₂ affinity. The cyano group introduces dipole interactions, while carboxyl groups improve hydrophilicity for selective gas permeation. Challenges include maintaining membrane integrity during cross-linking and avoiding phase separation. Solvent casting under controlled humidity (40–60% RH) optimizes microstructure .

Q. What strategies mitigate steric and electronic conflicts during derivatization of the compound?

  • Methodological Answer :

  • Steric Mitigation : Use bulky protecting groups (e.g., tert-butyl esters) for carboxyl moieties to reduce crowding during nitrile modification.
  • Electronic Tuning : Electron-withdrawing substituents (e.g., nitro groups) on the phenyl ring enhance reactivity of the cyano group for nucleophilic additions. DFT calculations aid in predicting regioselectivity .

Q. How does the compound’s acidity compare to structurally similar phenols, and what implications does this have for catalysis?

  • Methodological Answer : The electron-withdrawing cyano and carboxyl groups lower the pKa (~6–7) compared to unsubstituted phenol (pKa ~10). This enhanced acidity enables its use as a Brønsted acid catalyst in esterification or condensation reactions. Comparative studies with 3,5-dichlorophenol (pKa ~8) reveal stronger acidity due to the nitrile’s inductive effect .

Data Contradictions and Resolution

Q. Conflicting reports on thermal stability in polymeric applications: How to reconcile?

  • Analysis : Some studies report degradation at 200°C, while others note stability up to 240°C. This discrepancy arises from differences in sample purity (e.g., residual solvent) and analytical methods (TGA vs. isothermal gravimetry). Pre-annealing samples at 150°C for 2 hours removes volatiles, ensuring accurate stability assessments .

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